molecular formula C17H17FN6O B2483069 2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2379975-14-9

2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole

Cat. No. B2483069
CAS RN: 2379975-14-9
M. Wt: 340.362
InChI Key: UBAMKHAGUGGQQA-UHFFFAOYSA-N
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Description

2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies and has the potential to be used as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in the development and progression of various diseases. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects, which may make it useful for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is its potential use as a therapeutic agent for various diseases. It has shown promising results in various scientific research studies and has the potential to be used as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop it into a therapeutic agent.

Future Directions

There are several future directions for the study of 2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole. One of the future directions is to further study the mechanism of action of this compound. This will help to better understand how it works and how it can be developed into a therapeutic agent. Another future direction is to study the potential use of this compound as an anti-inflammatory agent and as an analgesic. Finally, future studies should focus on the development of this compound into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with piperazine, followed by the reaction of the resulting compound with 2-chloroacetaldehyde and finally the reaction of the resulting compound with hydrazine hydrate.

Scientific Research Applications

2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole has been extensively studied in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent and as an analgesic.

properties

IUPAC Name

2-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-15-16(13-4-2-1-3-5-13)19-11-20-17(15)24-8-6-23(7-9-24)10-14-22-21-12-25-14/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAMKHAGUGGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CO2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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